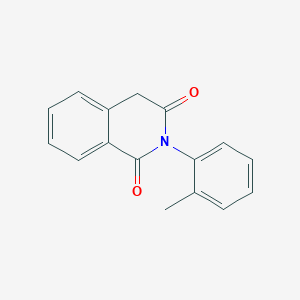

2-o-Tolyl-4H-isoquinoline-1,3-dione

Descripción general

Descripción

2-o-Tolyl-4H-isoquinoline-1,3-dione is a heterocyclic compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . It is known for its unique structure, which includes an isoquinoline core substituted with a tolyl group. This compound is primarily used in research applications, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-toluidine with phthalic anhydride, followed by cyclization to form the isoquinoline-dione structure . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-o-Tolyl-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydroisoquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of isoquinoline-1,3-dione compounds exhibit significant antitumor properties. For instance, studies have shown that 2-o-tolyl-4H-isoquinoline-1,3-dione can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with DNA and modulate signaling pathways makes it a candidate for further development as an anticancer agent .

1.2 Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .

1.3 Analgesic Properties

Recent studies suggest that this compound may help in managing chronic pain and morphine tolerance. Its analgesic effects could be attributed to its interactions with opioid receptors .

Synthetic Chemistry

2.1 Synthesis Techniques

The synthesis of this compound typically involves the use of acryloyl benzamides as substrates in radical cascade reactions. This method has been favored for its efficiency and ability to produce high yields under mild conditions .

2.2 Functionalization

The compound can undergo various functionalization reactions, enhancing its applicability in creating more complex molecular structures. For example, it can be modified through Knoevenagel reactions to introduce cyano groups or other substituents that can alter its biological activity and physical properties .

Material Science

3.1 Organic Electronics

Due to its electron-accepting properties, this compound is being explored for applications in organic electronics, including organic photovoltaics and photoinitiators for polymerization processes. Its structural characteristics allow it to serve as a building block for designing efficient organic semiconductors .

3.2 Photopolymerization

The compound's ability to act as a photoinitiator makes it suitable for use in photopolymerization processes, which are crucial in the production of coatings, adhesives, and other polymeric materials .

Mecanismo De Acción

The mechanism of action of 2-o-Tolyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline-1,3-dione: Lacks the tolyl group, making it less hydrophobic and potentially altering its reactivity.

Naphthalene-1,3-dione: Similar structure but with a naphthalene core instead of an isoquinoline core.

Phthalimide: Contains a similar dione structure but with a different ring system.

Uniqueness

2-o-Tolyl-4H-isoquinoline-1,3-dione is unique due to the presence of the tolyl group, which can influence its chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .

Actividad Biológica

2-o-Tolyl-4H-isoquinoline-1,3-dione is a compound belonging to the isoquinoline family, characterized by its unique structure that includes an o-tolyl group at the 2-position and dione functional groups at the 1 and 3 positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may exhibit anticancer and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Notably, it has been observed to exhibit inhibitory effects on certain cancer cell lines and microbial strains, suggesting a multifaceted mechanism of action that warrants further investigation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells. For instance, in vitro assays have shown that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary findings suggest that it possesses bactericidal or bacteriostatic effects against certain pathogens, indicating its potential as a therapeutic agent in treating infections .

Research Findings

A summary of key studies evaluating the biological activity of this compound is presented in the following table:

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Potential

In a study assessing the anticancer effects of isoquinoline derivatives, this compound was found to significantly reduce tumor cell viability in vitro. The study utilized various cancer cell lines and reported a dose-dependent response with notable apoptosis induction via intrinsic pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound revealed its effectiveness against resistant bacterial strains. The study documented a reduction in biofilm formation by up to 90% in certain bacterial cultures, showcasing its potential as an anti-biofilm agent .

Propiedades

IUPAC Name |

2-(2-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPHEHVXUKWHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396763 | |

| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

101273-81-8 | |

| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.